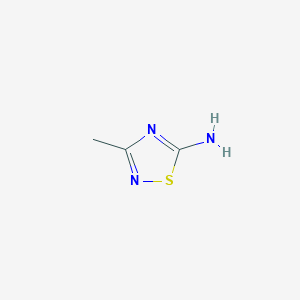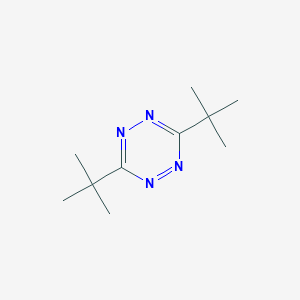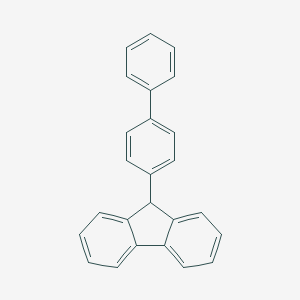
9-(1,1'-Biphenyl)-4-YL-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1,1'-Biphenyl)-4-YL-9H-fluorene, also known as DPVBi, is a fluorescent organic compound that has gained significant attention in scientific research due to its potential applications in optoelectronics and bioimaging.
Mecanismo De Acción
9-(1,1'-Biphenyl)-4-YL-9H-fluorene works by absorbing light energy and then emitting it as fluorescence. The exact mechanism of action is not fully understood, but it is believed that the biphenyl group in 9-(1,1'-Biphenyl)-4-YL-9H-fluorene plays a crucial role in its fluorescence properties.
Efectos Bioquímicos Y Fisiológicos
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity, making it a promising material for bioimaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has several advantages for lab experiments, including its high quantum yield, photostability, and low cytotoxicity. However, it also has some limitations, including its relatively low solubility in water and its sensitivity to oxygen and moisture.
Direcciones Futuras
There are several potential future directions for 9-(1,1'-Biphenyl)-4-YL-9H-fluorene research. One area of interest is the development of new synthesis methods for 9-(1,1'-Biphenyl)-4-YL-9H-fluorene that are more efficient and environmentally friendly. Another area of interest is the use of 9-(1,1'-Biphenyl)-4-YL-9H-fluorene in new optoelectronic devices, such as organic solar cells and sensors. Additionally, 9-(1,1'-Biphenyl)-4-YL-9H-fluorene could be further studied for its potential applications in bioimaging, such as in vivo imaging and targeted drug delivery.
Métodos De Síntesis
9-(1,1'-Biphenyl)-4-YL-9H-fluorene can be synthesized through a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Stille coupling. The most commonly used method is Suzuki-Miyaura coupling, which involves the reaction of 9-bromo-9H-fluorene with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is 9-(1,1'-Biphenyl)-4-YL-9H-fluorene, which can be purified through column chromatography.
Aplicaciones Científicas De Investigación
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has been extensively studied for its potential applications in optoelectronics and bioimaging. In optoelectronics, 9-(1,1'-Biphenyl)-4-YL-9H-fluorene has been used as a blue-emitting material in organic light-emitting diodes (OLEDs), which are used in displays and lighting applications. 9-(1,1'-Biphenyl)-4-YL-9H-fluorene has also been used as a fluorescent probe in bioimaging, due to its high quantum yield and photostability.
Propiedades
Número CAS |
17165-86-5 |
|---|---|
Nombre del producto |
9-(1,1'-Biphenyl)-4-YL-9H-fluorene |
Fórmula molecular |
C25H18 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
9-(4-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C25H18/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17,25H |
Clave InChI |
WREAKBMEDKBNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Otros números CAS |
17165-86-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



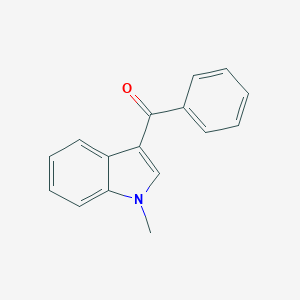
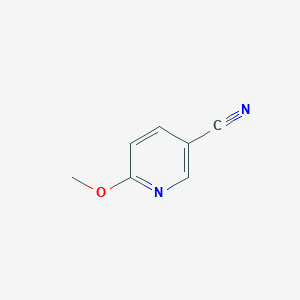
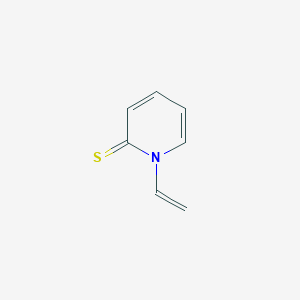
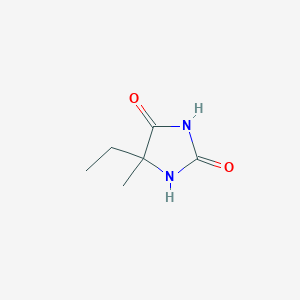
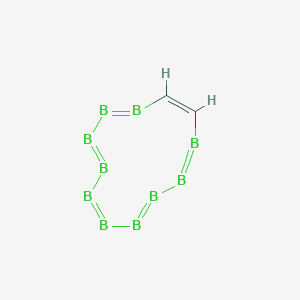
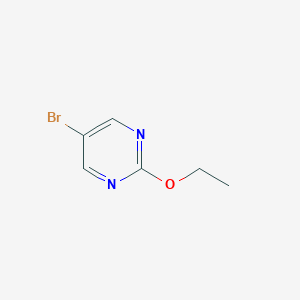
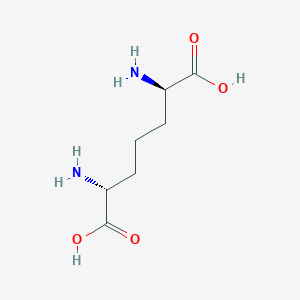
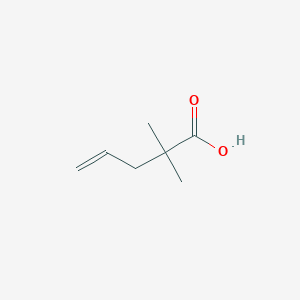
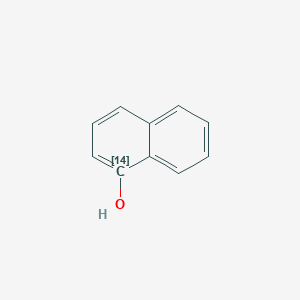
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
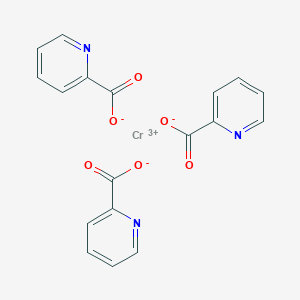
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)
